7-Hydroxycadalene
Overview
Description
Scientific Research Applications
Anti-inflammatory Properties : 7-Hydroxycadalene was identified as a compound in Heterotheca inuloides (Mexican arnica), exhibiting anti-inflammatory activities. This was determined by evaluating its inhibition of TPA-induced mouse ear edema, suggesting potential medicinal applications in inflammation management (Delgado et al., 2001).
Oxidation Processes : A study demonstrated that 7-Hydroxycadalene, when exposed to silica gel, undergoes oxidation to form mansonone C. This finding is significant in understanding the chemical transformations of 7-Hydroxycadalene under different conditions (Strunz, Yu & Salonius, 1989).
Chemotaxonomy of Ulmus : Research on the heartwoods of various elm species revealed the presence of 7-Hydroxycadalene, contributing to the chemotaxonomic differentiation within the genus Ulmus (Rowe, Seikel, Roy & Jorgensen, 1972).
Natural Compound in Thespesia populnea : 7-Hydroxycadalene was isolated from the red heartwood of Thespesia populnea, a small tree or large shrub in Polynesia. This finding contributes to the understanding of the chemical composition of this plant species (Puckhaber & Stipanovic, 2004).
Enhanced Efficacy in Cancer Treatment : A study on 7-Hydroxy-3-methoxycadalene, a compound related to 7-Hydroxycadalene, showed that its glycosylated derivatives significantly reduced tumor size in a mouse xenograft model, highlighting its potential in cancer therapy (Lee, Kwon, Koh, Cho & Park, 2007).
Phytoalexin Production in Cotton Leaf : A study involving 7-Hydroxycadalene related compounds showed that these substances accumulate cyclically in cotton leaves following treatment with cell-free mycelial extracts, suggesting their role in plant defense mechanisms (Zeringue, 1987).
properties
IUPAC Name |
3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNMJBJRPCUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345931 | |
Record name | 7-Hydroxycadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycadalene | |
CAS RN |
2102-75-2 | |
Record name | 7-Hydroxycadalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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